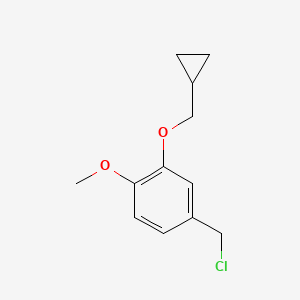

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene

Description

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a cyclopropylmethoxy group, and a methoxy group

Properties

IUPAC Name |

4-(chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWYABBLBPVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625736 | |

| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183660-56-2 | |

| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene can be achieved through a multi-step process:

Starting Material: The synthesis begins with 1-methoxy-2-nitrobenzene.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Chloromethylation: The amino group is then converted to a chloromethyl group through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed

Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropylmethoxy and methoxy groups contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-2-methoxybenzene: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

4-(Chloromethyl)-2-(cyclopropylmethoxy)benzene:

4-(Chloromethyl)-1-methoxybenzene: Lacks both the cyclopropylmethoxy and the second methoxy group, leading to distinct differences in its chemical behavior.

Uniqueness

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which confer specific reactivity and binding properties. These functional groups enhance its potential as an intermediate in organic synthesis and its applicability in medicinal chemistry.

Biological Activity

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene is a synthetic organic compound with potential biological activity. Understanding its pharmacological properties can provide insights into its possible applications in medicine and biotechnology. This article reviews the current literature on the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The chloromethyl group can facilitate interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission or inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that these compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting moderate efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound. It was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

- Study on Antimicrobial Properties : A recent investigation focused on the efficacy of this compound against multidrug-resistant bacteria. The results indicated that modifications to the methoxy group enhanced its antimicrobial activity, suggesting structure-activity relationships that could be exploited for drug design.

- Anticancer Research : Another study evaluated the compound's effect on tumor growth in vivo using xenograft models. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.